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Introduction
Mutations in the BRI2 (ITM2B) gene are linked to two autosomal dominant neurodegenerative

disorders: Familial British Dementia (FBD) and Familial Danish Dementia (FDD).[1][2] These

diseases are characterized by progressive cognitive decline and the accumulation of

amyloidogenic peptides derived from the mutated BRI2 protein.[3][4] Emerging evidence

suggests that beyond amyloid deposition, a loss of BRI2 function significantly contributes to the

pathology by impairing synaptic transmission.[3][5] This document provides detailed application

notes and protocols for the electrophysiological investigation of BRI2 mutant neurons, offering

a framework for researchers and drug development professionals to study the synaptic deficits

associated with these mutations and to evaluate potential therapeutic interventions.

Application Notes
Electrophysiological recordings in BRI2 mutant neurons, typically from knock-in mouse models

of FBD and FDD, have revealed significant alterations in glutamatergic synaptic transmission.

[1] These findings are crucial for understanding the cellular mechanisms underlying the

cognitive deficits observed in patients. The primary electrophysiological phenotype associated

with BRI2 mutations is a reduction in both presynaptic and postsynaptic function at excitatory

synapses.[2][6]
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Studies on FDD and FBD knock-in mice have shown that pathogenic mutations in the Itm2b

gene lead to a decrease in the levels of mature BRI2 protein at synapses.[1] This reduction in

functional BRI2 results in a phenotype that mirrors BRI2 knockout mice, suggesting a loss-of-

function mechanism.[1][3] Key electrophysiological alterations include:

Reduced spontaneous glutamate release: This is observed as a decrease in the frequency of

spontaneous excitatory postsynaptic currents (sEPSCs).[1][6]

Decreased AMPA receptor-mediated responses: This is reflected in a reduction in the

amplitude of sEPSCs and evoked AMPAR-mediated currents.[1][6]

Increased short-term synaptic facilitation: This suggests a lower initial probability of

neurotransmitter release from the presynaptic terminal.[1][6]

These synaptic deficits point to a dual role for BRI2 in maintaining normal excitatory synaptic

function, acting at both the presynaptic and postsynaptic compartments.[2][6] Therefore,

electrophysiological assays are a critical tool for investigating the pathophysiology of FBD and

FDD and for screening compounds aimed at restoring synaptic function.

Quantitative Data Summary
The following tables summarize the key quantitative findings from electrophysiological studies

in BRI2 mutant neurons compared to wild-type (WT) controls.
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Parameter Genotype Finding Reference

Spontaneous

Neurotransmission

sEPSC Frequency
FDD and FBD knock-

in mice
Decreased [1]

sEPSC Amplitude
FDD and FBD knock-

in mice
Decreased [1]

Evoked

Neurotransmission

AMPAR-mediated

EPSC Amplitude

FDD and FBD knock-

in mice
Decreased [1]

Paired-Pulse Ratio

(PPR)

FDD and FBD knock-

in mice
Increased [1]

Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recordings of
Spontaneous Excitatory Postsynaptic Currents
(sEPSCs) in Hippocampal CA1 Pyramidal Neurons
This protocol details the procedure for recording sEPSCs from CA1 pyramidal neurons in acute

hippocampal slices from BRI2 mutant and wild-type mice.

Materials:

Animals: BRI2 knock-in mice (FDD or FBD) and wild-type littermates (P30-P60).

Slicing Solution (ice-cold, bubbled with 95% O2 / 5% CO2):

(in mM): 215 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-

glucose.

Artificial Cerebrospinal Fluid (aCSF, bubbled with 95% O2 / 5% CO2):
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(in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, 10 D-

glucose.

Internal Solution (for patch pipette):

(in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-

GTP, 5 QX-314.

pH adjusted to 7.2-7.3 with CsOH; Osmolarity adjusted to 290-300 mOsm.

Pharmacological Agents:

Picrotoxin (100 µM) to block GABAA receptor-mediated inhibitory currents.

D-AP5 (50 µM) to block NMDA receptor-mediated excitatory currents.

Procedure:

Slice Preparation:

1. Anesthetize the mouse and perfuse transcardially with ice-cold slicing solution.

2. Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal

slices using a vibratome in ice-cold slicing solution.

3. Transfer slices to a holding chamber with aCSF at 32-34°C for 30 minutes, then maintain

at room temperature for at least 1 hour before recording.

Recording:

1. Transfer a slice to the recording chamber and perfuse with aCSF containing picrotoxin and

D-AP5 at a rate of 2-3 ml/min at room temperature.

2. Visualize CA1 pyramidal neurons using an upright microscope with DIC optics.

3. Pull patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill with internal

solution.

4. Establish a whole-cell patch-clamp configuration on a CA1 pyramidal neuron.
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5. Clamp the neuron at -70 mV.

6. Record sEPSCs for 5-10 minutes.

Data Analysis:

1. Analyze sEPSC frequency and amplitude using appropriate software (e.g., Clampfit, Mini

Analysis).

2. Compare the average sEPSC frequency and amplitude between BRI2 mutant and wild-

type neurons.

Protocol 2: Evoked Excitatory Postsynaptic Currents
(EPSCs) and Paired-Pulse Facilitation (PPF)
This protocol describes the method for evoking synaptic responses and assessing short-term

plasticity in the Schaffer collateral pathway.

Materials:

Same as Protocol 1, with the addition of a bipolar stimulating electrode.

Procedure:

Slice and Recording Setup:

1. Prepare hippocampal slices and establish a whole-cell recording from a CA1 pyramidal

neuron as described in Protocol 1.

2. Place a bipolar stimulating electrode in the stratum radiatum to stimulate Schaffer

collateral axons.

Recording Evoked EPSCs:

1. Hold the neuron at -70 mV to record AMPAR-mediated EPSCs.

2. Deliver electrical stimuli (0.1 ms duration) at varying intensities to determine the stimulus-

response relationship.
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3. To measure the input-output curve, stimulate at increasing intensities and record the peak

amplitude of the evoked EPSC.

Recording Paired-Pulse Facilitation (PPF):

1. Deliver pairs of stimuli at a fixed intensity (that elicits a response of ~50% of the

maximum).

2. Vary the inter-stimulus interval (e.g., 20, 50, 100, 200 ms).

3. Calculate the paired-pulse ratio (PPR) as the amplitude of the second EPSC divided by

the amplitude of the first EPSC.

Data Analysis:

1. Compare the input-output curves between genotypes.

2. Compare the PPR at different inter-stimulus intervals between BRI2 mutant and wild-type

neurons.
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Caption: Proposed dual role of BRI2 in synaptic transmission.
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Caption: Workflow for electrophysiological recording in acute brain slices.
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Caption: Pathogenic cascade from BRI2 mutation to cognitive impairment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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